氰酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

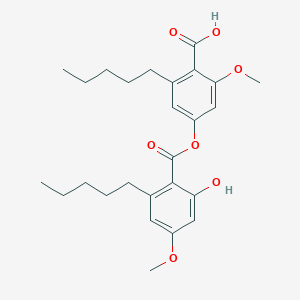

Sodium cyanate is an inorganic compound with the chemical formula NaOCN. It appears as a white crystalline solid and is the sodium salt of the cyanate anion. Sodium cyanate is known for its use in various industrial and chemical applications due to its unique properties and reactivity .

科学研究应用

Sodium cyanate has a wide range of applications in scientific research:

Biology: Sodium cyanate has been studied for its potential therapeutic effects in treating sickle cell disease.

Medicine: It has been explored for its ability to counteract carcinogenic effects in the body.

作用机制

Target of Action

Sodium cyanate, an inorganic compound with the formula NaOCN, primarily targets hemoglobin in the body . It is known to carbamylate the terminal valine residues of hemoglobin . This carbamylation process is crucial for the compound’s therapeutic effects, particularly in the treatment of sickle cell disease .

Mode of Action

Sodium cyanate interacts with its target, hemoglobin, through a process called carbamylation . This involves the addition of a carbamyl group (NHCO) to the terminal valine residues of hemoglobin . The carbamylation process alters the properties of hemoglobin, increasing its oxygen affinity . This change in oxygen affinity is believed to play a key role in the compound’s therapeutic effects .

Biochemical Pathways

The primary biochemical pathway affected by sodium cyanate involves the conversion of cyanate to ammonia and carbon dioxide . This reaction is facilitated by an enzyme known as cyanase . Cyanase converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This detoxification pathway helps to mitigate the toxicity of cyanate, which is harmful to all organisms .

Pharmacokinetics

It is known that sodium cyanate is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of sodium cyanate and their impact on its bioavailability.

Result of Action

The carbamylation of hemoglobin by sodium cyanate results in increased oxygen affinity of the hemoglobin . This can have a significant therapeutic effect in conditions like sickle cell disease, where it helps to prevent the sickling of red blood cells . By increasing the oxygen affinity of hemoglobin, sodium cyanate helps to maintain the normal morphology of red blood cells, thereby mitigating the symptoms of sickle cell disease .

Action Environment

The action of sodium cyanate can be influenced by various environmental factors. For instance, the rate of cyanate reaction with water increases with temperature, concentration, and decreasing pH . Furthermore, sodium cyanate is stable to aqueous solution under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed in clinical application, except for its reaction with proteins and other biological materials .

生化分析

Biochemical Properties

Sodium cyanate is used to produce cyanic acid, often in situ . This approach is exploited for condensation with amines to give unsymmetrical ureas . Such urea derivatives have a range of biological activity . Sodium cyanate is also an ideal nucleophile, and these nucleophilic properties make it a major contributor to the stereospecificity in certain reactions such as in the production of chiral oxazolidone .

Cellular Effects

Sodium cyanate has been found to have effects on various types of cells and cellular processes. For instance, it has been found to have a role in sickle cell disease therapy . In aqueous solution, sodium cyanate decomposes to ammonia and sodium bicarbonate . The rate of cyanate reaction with water increases with temperature, concentration, and decreasing pH . Under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed in clinical application, sodium cyanate can be considered stable to aqueous solution, except for its reaction with proteins and other biological materials .

Molecular Mechanism

Sodium cyanate exerts its effects at the molecular level through various mechanisms. One of the important physiological functions of cyanate is protein carbonylation, a non-enzymatic post-translational protein modification . Carbamylation reactions on proteins are capable of irreversibly changing protein structure and function, resulting in pathologic molecular and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium cyanate has been observed to have changes in its effects over time. For instance, in a study on sickle cell disease, sodium cyanate was found to be stable to aqueous solution under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed .

Dosage Effects in Animal Models

The effects of sodium cyanate vary with different dosages in animal models. For instance, a study found that the i.p. injection of sodium cyanate (32 mg/kg) to mice once daily (five times a week) for a five-month period had no adverse effects .

Metabolic Pathways

Sodium cyanate is involved in various metabolic pathways. Cyanate metabolism relies on the well-characterised enzyme cyanase, which catalyses the reaction of cyanate with bicarbonate to produce ammonium and carbon dioxide .

Transport and Distribution

It is known that sodium cyanate is used to produce cyanic acid, often in situ , suggesting that it may be transported into cells where it is needed.

准备方法

Synthetic Routes and Reaction Conditions: Sodium cyanate can be synthesized through the reaction of urea with sodium carbonate at elevated temperatures. The reaction proceeds as follows: [ 2 \text{OC(NH}_2\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{Na(NCO)} + \text{CO}_2 + 2 \text{NH}_3 + \text{H}_2\text{O} ] An intermediate, sodium allophanate, is observed during this process: [ \text{H}_2\text{NC(O)NHCO}_2\text{Na} \rightarrow \text{NaOCN} + \text{NH}_3 + \text{CO}_2 ]

Industrial Production Methods: Industrially, sodium cyanate is produced by heating a mixture of urea and sodium carbonate. This method is preferred due to its efficiency and the availability of raw materials .

化学反应分析

Types of Reactions: Sodium cyanate undergoes various chemical reactions, including:

Oxidation: Sodium cyanate can be oxidized to form cyanic acid.

Substitution: It reacts with hydrochloric acid to produce cyanic acid and sodium chloride: [ \text{NaOCN} + \text{HCl} \rightarrow \text{HOCN} + \text{NaCl} ]

Condensation: Cyanic acid formed in situ can condense with amines to produce unsymmetrical ureas: [ \text{HOCN} + \text{RNH}_2 \rightarrow \text{RNHC(O)NH}_2 ]

Common Reagents and Conditions:

Oxidizing Agents: Mild oxidizing agents such as lead oxide can be used to prepare sodium cyanate from cyanides.

Acids: Hydrochloric acid is commonly used in substitution reactions.

Major Products:

Cyanic Acid: Formed during substitution reactions.

Unsymmetrical Ureas: Produced through condensation reactions with amines.

相似化合物的比较

Potassium Cyanate (KOCN): Similar in structure and reactivity to sodium cyanate, but with potassium as the cation.

Ammonium Cyanate (NH4OCN): Known for its role in the synthesis of urea through the Wöhler synthesis.

Sodium Cyanide (NaCN): Highly toxic and used in gold mining and electroplating.

Uniqueness of Sodium Cyanate: Sodium cyanate is unique due to its relatively lower toxicity compared to sodium cyanide and its ability to form cyanic acid in situ, which is useful in various synthetic applications. Its role in biological systems, particularly in the treatment of sickle cell disease, also sets it apart from other cyanate compounds .

属性

CAS 编号 |

917-61-3 |

|---|---|

分子式 |

CHNNaO |

分子量 |

66.015 g/mol |

IUPAC 名称 |

sodium;cyanate |

InChI |

InChI=1S/CHNO.Na/c2-1-3;/h3H; |

InChI 键 |

VXCSPBPIGBJXJR-UHFFFAOYSA-N |

SMILES |

C(#N)[O-].[Na+] |

手性 SMILES |

C(#N)[O-].[Na+] |

规范 SMILES |

C(#N)O.[Na] |

Key on ui other cas no. |

917-61-3 |

Pictograms |

Irritant |

同义词 |

CyanicAcid, Sodium Salt ; Sodium Cyanate; Sodium Cyanate (NaOCN); Sodium Isocyanate; Zassol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Azaspiro[2.5]octane](/img/structure/B49918.png)